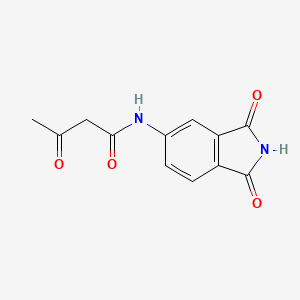
(R)-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol bromhydrate est un composé chimique avec des applications potentielles dans divers domaines, notamment la chimie, la biologie et la médecine. Ce composé se caractérise par sa structure unique, qui comprend un groupe amino et un groupe hydroxyle liés à un système cyclique tétrahydronaphtalène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du (R)-7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol bromhydrate implique généralement la réduction d'un composé précurseur, tel qu'un dérivé nitro ou nitrile, suivie d'une bromation. Une méthode courante consiste à réduire le 7-nitro-5,6,7,8-tétrahydronaphtalène-2-ol en utilisant un agent réducteur comme l'hydrure de lithium et d'aluminium (LiAlH4) ou de l'hydrogène gazeux en présence d'un catalyseur. L'amine résultante est ensuite traitée avec de l'acide bromhydrique pour former le sel bromhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de réduction et de bromation à grande échelle, utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants du produit. L'utilisation de systèmes automatisés pour l'ajout de réactifs et le contrôle de la température peut améliorer l'efficacité et la sécurité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(R)-7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol bromhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitroso ou nitro correspondants.
Réduction : Le composé peut être réduit pour former des amines secondaires ou tertiaires.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogénures ou les groupes alkyles.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs comme le borohydrure de sodium (NaBH4) ou l'hydrogénation catalytique sont souvent utilisés.
Substitution : Des réactifs tels que le chlorure de thionyle (SOCl2) ou le tribromure de phosphore (PBr3) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de dérivés nitroso ou nitro.
Réduction : Formation d'amines secondaires ou tertiaires.
Substitution : Formation de dérivés halogénés ou alkylés.
Applications De Recherche Scientifique
(R)-7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol bromhydrate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son rôle potentiel dans la modulation des voies biologiques et des activités enzymatiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, y compris son utilisation comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du (R)-7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol bromhydrate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets en se liant à ces cibles et en modulant leur activité, ce qui entraîne des modifications des processus cellulaires et des voies de signalisation.
Mécanisme D'action
The mechanism of action of ®-7-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol : Ne contient pas le composant bromhydrate.
7-Nitro-5,6,7,8-tétrahydronaphtalène-2-ol : Contient un groupe nitro au lieu d'un groupe amino.
5,6,7,8-Tétrahydronaphtalène-2-ol : Ne contient pas le groupe amino.
Unicité
(R)-7-Amino-5,6,7,8-tétrahydronaphtalène-2-ol bromhydrate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence d'un groupe amino et d'un groupe hydroxyle sur le système cyclique tétrahydronaphtalène permet des modifications chimiques et des interactions avec des cibles biologiques diverses.
Propriétés
Formule moléculaire |
C10H14BrNO |
|---|---|
Poids moléculaire |
244.13 g/mol |
Nom IUPAC |
(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide |
InChI |
InChI=1S/C10H13NO.BrH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m1./s1 |
Clé InChI |
JEVIHIXTYLDDSK-SBSPUUFOSA-N |
SMILES isomérique |
C1CC2=C(C[C@@H]1N)C=C(C=C2)O.Br |
SMILES canonique |
C1CC2=C(CC1N)C=C(C=C2)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


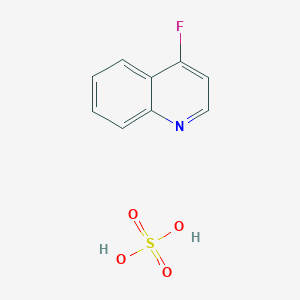
![8-(Cyclopropanecarbonyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11866472.png)
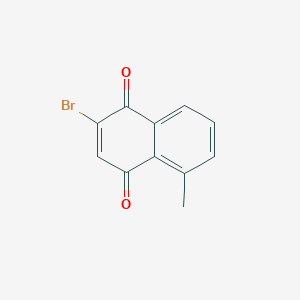

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B11866494.png)
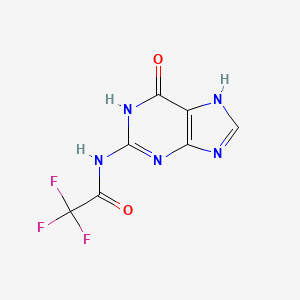
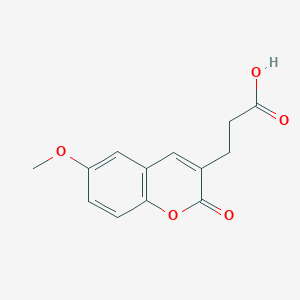

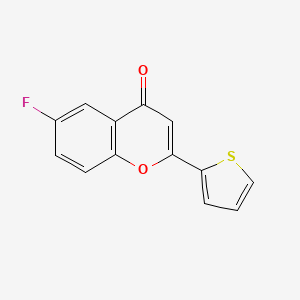

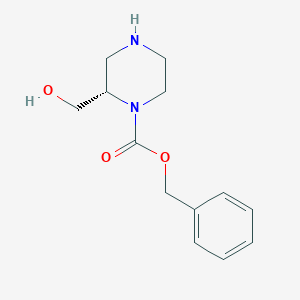
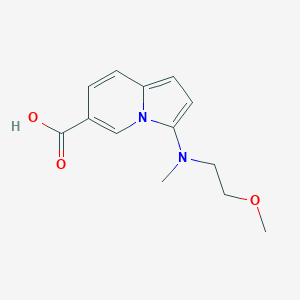
![2-Cyano-N,N-dimethyl-3H-imidazo[4,5-b]pyridine-3-sulfonamide](/img/structure/B11866562.png)
